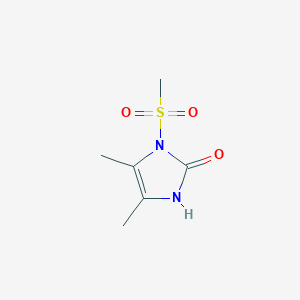![molecular formula C17H17N5O3S B10868024 4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)
4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(1-Bicyclo[221]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-yl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Tetrazole Ring Formation: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Thioether Linkage: The sulfanyl group is attached through a nucleophilic substitution reaction.
Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the acetylated intermediate and 4-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic ring and the bicyclic structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to participate in hydrogen bonding and ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl)acetyl}amino)benzoic acid: Lacks the tetrazole ring, which may reduce its biological activity.
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)acetyl}amino)benzoic acid: Similar structure but without the sulfanyl group, potentially affecting its reactivity and stability.
Uniqueness
The presence of both the tetrazole ring and the sulfanyl group in 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid makes it unique. These functional groups confer distinct chemical properties, such as enhanced binding affinity in biological systems and increased reactivity in synthetic applications.
Propiedades
Fórmula molecular |
C17H17N5O3S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-[[2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-15(18-13-5-3-11(4-6-13)16(24)25)9-26-17-19-20-21-22(17)14-8-10-1-2-12(14)7-10/h1-6,10,12,14H,7-9H2,(H,18,23)(H,24,25) |
Clave InChI |
OIROBBRJWJTYBR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-5-oxo-2-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10867944.png)
![2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide](/img/structure/B10867945.png)
![1-(2-Methoxy-dibenzofuran-3-yl)-3-[(E)-3-(4-methoxy-phenyl)-acryloyl]-thiourea](/img/structure/B10867948.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867972.png)
![2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione](/img/structure/B10867974.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10867985.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868012.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)
